molecular formula C11H19NO3 B1390282 (1-Isobutyryl-piperidin-4-YL)-acetic acid CAS No. 1171916-91-8

(1-Isobutyryl-piperidin-4-YL)-acetic acid

Cat. No.: B1390282
CAS No.: 1171916-91-8
M. Wt: 213.27 g/mol
InChI Key: YYUURAINPBATFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Isobutyryl-piperidin-4-yl)-acetic acid (CAS 330985-26-7) is a piperidine-based building block of high value in medicinal chemistry and drug discovery research. With a molecular formula of C 10 H 17 NO 3 and a molecular weight of 199.25 g/mol, this compound is characterized by its acetic acid and isobutyryl functional groups attached to a piperidine ring, making it a versatile intermediate for the synthesis of more complex molecules . Piperidine derivatives are extensively investigated for their broad therapeutic potential. Research indicates that such structures can play key roles as core scaffolds in developing bioactive molecules, with documented activities against a range of targets . Specifically, the 1-isobutyryl-piperidine motif has been identified as a critical component in potent, selective, and orally bioavailable inverse agonists for targets like the Retinoic Acid Receptor-Related Orphan Receptor C2 (RORC2), highlighting its significance in developing immunomodulatory and autoimmune disease therapies . Furthermore, structurally related piperidine acetic acid derivatives have been explored for their utility in the treatment of thrombotic disorders and as antagonists for specific receptor subtypes . This compound is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[1-(2-methylpropanoyl)piperidin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-8(2)11(15)12-5-3-9(4-6-12)7-10(13)14/h8-9H,3-7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYUURAINPBATFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCC(CC1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acylation of Piperidine Nitrogen

  • Reagents: Isobutyryl chloride or isobutyric anhydride is used to acylate the nitrogen atom of piperidine.
  • Conditions: The reaction is typically conducted in an inert solvent such as dichloromethane or tetrahydrofuran at low temperature (0°C to room temperature) to control reactivity.
  • Base: A non-nucleophilic base such as triethylamine or pyridine is added to scavenge the hydrogen chloride formed.
  • Outcome: Formation of N-isobutyryl-piperidine intermediate with high selectivity.

Introduction of the Acetic Acid Side Chain at the 4-Position

  • Approach 1: Alkylation via Halogenated Acetic Acid Derivatives

    • The 4-position of piperidine can be functionalized by nucleophilic substitution using a halogenated acetic acid derivative (e.g., bromoacetic acid or its esters).
    • The N-isobutyryl-piperidine intermediate is treated with a base (such as sodium hydride or potassium carbonate) to deprotonate the 4-position, followed by reaction with the halogenated acetic acid derivative.
    • This step introduces the acetic acid moiety or its ester, which can be hydrolyzed subsequently.
  • Approach 2: Oxidation of a 4-Methylpiperidine Intermediate

    • Starting from 4-methylpiperidine, selective oxidation (e.g., with KMnO4 or other oxidants) converts the methyl group to a carboxylic acid.
    • Subsequent N-acylation with isobutyryl chloride yields the target compound.

Hydrolysis and Purification

  • If esters are used in the alkylation step, saponification with aqueous base (NaOH or KOH) converts esters to the free acetic acid.
  • The product is purified by extraction with organic solvents, drying over anhydrous sodium sulfate, and crystallization or column chromatography.

Representative Experimental Protocol (Based on Patent WO1997049698A1)

Step Reagents & Conditions Description Yield & Notes
1 Piperidine + Isobutyryl chloride, Et3N, DCM, 0°C to RT Formation of N-isobutyryl-piperidine High yield (>85%), monitored by TLC
2 N-isobutyryl-piperidine + Bromoacetic acid ester, K2CO3, DMF, 50°C Alkylation at 4-position Moderate to good yield (60-75%)
3 Hydrolysis: NaOH aqueous, reflux Conversion of ester to acetic acid Quantitative conversion
4 Extraction with ethyl acetate, drying (Na2SO4), evaporation Isolation and purification Pure compound obtained

Analytical Data and Research Findings

  • Purity and Identity: Confirmed by NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry.
  • NMR Characteristics: Signals corresponding to the isobutyryl group (methyl doublets and methine multiplet), piperidine ring protons, and acetic acid methylene protons.
  • IR Spectra: Characteristic carbonyl stretches for amide (~1650 cm⁻¹) and carboxylic acid (~1700 cm⁻¹).
  • Melting Point: Consistent with literature values for similar piperidine acetic acid derivatives.
  • Stability: The compound is stable under normal storage conditions but sensitive to strong acids or bases that may hydrolyze the amide bond.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Advantages Disadvantages
Acylation + Alkylation Piperidine Isobutyryl chloride, Bromoacetic acid ester Mild temperature, inert solvent High selectivity, scalable Requires careful control of reaction conditions
Oxidation + Acylation 4-Methylpiperidine KMnO4 (oxidant), Isobutyryl chloride Oxidation step requires careful control Direct introduction of acid group Oxidation may cause over-oxidation or side products
Direct Substitution N/A (less common) Pre-formed piperidin-4-yl acetic acid + Isobutyryl chloride Standard acylation Simpler steps Availability of starting materials may be limited

Chemical Reactions Analysis

Types of Reactions

(1-Isobutyryl-piperidin-4-YL)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

(1-Isobutyryl-piperidin-4-YL)-acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Isobutyryl-piperidin-4-YL)-acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Piperidin-4-yl Acetic Acid Derivatives with Aromatic Substituents

Key Compounds :

  • 2-(1-(4-Acetylphenyl)piperidin-4-yl)acetic acid (9a)
  • 2-(1-(4-Cyanophenyl)piperidin-4-yl)acetic acid (9b)
  • 2-(1-(4-(tert-Butoxycarbonyl)phenyl)piperidin-4-yl)acetic acid (9c)
  • 2-(1-(2-Bromo-4-(methoxycarbonyl)phenyl)piperidin-4-yl)acetic acid (9d)

Piperidine Derivatives with Heterocyclic or Aliphatic Substituents

  • [4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid (CAS: 224456-41-1) : Features an ethoxycarbonyl group, enhancing lipophilicity (Molecular Weight: 215.25 g/mol). Used in peptide synthesis and as a building block for bioactive molecules .
  • (1-{[4-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]carbonyl}piperidin-4-yl)acetic acid : Contains a pyrrole ring, which may enhance π-π stacking interactions in target binding (Molecular Weight: 336.38 g/mol) .

Comparison Highlights :

  • Lipophilicity : Ethoxycarbonyl (11) and pyrrole (16) substituents increase logP values, affecting membrane permeability.
  • Bioactivity : While 9a–9d show sEH inhibition, compounds like those in exhibit antiallergic and spasmolytic activities due to diphenylmethylene substituents .

Biological Activity

(1-Isobutyryl-piperidin-4-YL)-acetic acid is a compound with potential pharmacological applications, particularly in the fields of medicinal chemistry and drug development. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

  • Chemical Formula : C₁₁H₁₉NO₃
  • Molecular Weight : 213.28 g/mol
  • CAS Number : 1171916-91-8

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to modulate neurotransmitter receptors and enzymes, which can influence several physiological processes:

  • Receptor Interaction : The compound may act on serotonin receptors, potentially exhibiting antidepressant or anxiolytic effects.
  • Enzyme Modulation : It can interact with enzymes involved in metabolic pathways, influencing cellular metabolism and signaling pathways.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, compounds derived from piperidine structures have shown efficacy in disrupting the interaction between c-Myc and Max proteins, leading to apoptosis in lung cancer cell lines .

Antimicrobial Activity

Research has suggested potential antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics. The compound's ability to act as a ligand for biological receptors could also enhance its utility in receptor-ligand interaction studies.

Study 1: Anticancer Activity

A study focused on piperidine derivatives demonstrated that specific compounds exhibited IC50 values of 6.32 μM against A549 lung cancer cells, indicating potent anticancer effects. The mechanism involved downregulation of c-Myc protein levels, which is crucial for tumor growth .

Study 2: Metabolic Impact

In animal models, this compound was observed to enhance protein synthesis and cellular metabolism at low doses. However, higher doses resulted in toxic effects such as liver damage, emphasizing the need for careful dosage control in therapeutic applications.

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AnticancerDisruption of c-Myc/Max interaction
AntimicrobialPotential antimicrobial properties
Metabolic ModulationEnhanced protein synthesis at low doses

Q & A

Q. What synthetic routes are recommended for (1-Isobutyryl-piperidin-4-yl)-acetic acid, and how can reaction conditions be optimized?

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the isobutyryl group (e.g., δ ~2.5 ppm for CH(CH3_3)2_2) and acetic acid moiety (δ ~2.1 ppm for CH2_2COO) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]+^+: 228.16 g/mol) and fragmentation patterns .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>95%) and detect byproducts .

Q. How can researchers ensure compound stability during storage and handling?

  • Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent degradation. Pre-formulation stability studies (e.g., 1–3 months at 4°C and 25°C) via HPLC monitor decomposition. Use desiccants to mitigate hygroscopicity .

Advanced Research Questions

Q. How to design experiments to investigate the interaction of this compound with neurological targets?

  • Methodological Answer :
  • Target Identification : Use computational docking (e.g., AutoDock Vina) against cannabinoid or sigma-1 receptors, leveraging structural homology with piperidine-based ligands .
  • In Vitro Binding Assays : Radioligand displacement (e.g., [3^3H]anandamide for CB1 receptors) with membrane preparations from transfected HEK293 cells. Calculate IC50_{50} via nonlinear regression .
  • Functional Assays : Electrophysiology (patch-clamp) in neuronal cultures to assess modulation of ion channels (e.g., GABAA_A) .

Q. How can structural modifications enhance the compound’s bioactivity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Synthesize analogs with varied acyl groups (e.g., propionyl vs. isobutyryl) or acetic acid substituents (e.g., methyl ester prodrugs). Test in receptor-binding and ADMET assays .
  • Data-Driven Optimization : Prioritize modifications based on LogP (target 1–3), polar surface area (<90 Ų), and metabolic stability (microsomal assays) .

Q. How to resolve contradictions in biochemical data (e.g., conflicting binding affinities)?

  • Methodological Answer :
  • Orthogonal Validation : Combine radioligand assays with SPR (surface plasmon resonance) to confirm binding kinetics .
  • Proteomic Profiling : SILAC-based mass spectrometry identifies off-target interactions in complex matrices (e.g., brain homogenates) .
  • Negative Controls : Use enantiomers or structurally unrelated compounds to rule out nonspecific effects .

Data Contradiction Analysis Example

Scenario : Discrepancies in CB1 receptor binding affinity across labs.
Resolution Steps :

Verify compound purity (HPLC, NMR) and receptor preparation (e.g., species-specific isoforms).

Standardize assay buffers (pH 7.4, 1 mM Mg2+^{2+}) and temperature (25°C).

Cross-validate with a functional assay (e.g., cAMP inhibition) .

Safety and Compliance

  • Handling : Use PPE (gloves, goggles) and fume hoods. Neutralize spills with sodium bicarbonate .
  • Disposal : Follow EPA guidelines for organic acids (pH adjustment to 6–8 before incineration) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1-Isobutyryl-piperidin-4-YL)-acetic acid
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(1-Isobutyryl-piperidin-4-YL)-acetic acid

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